METHANESULFONYLACETIC ACID

Vue d'ensemble

Description

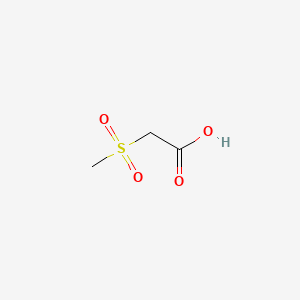

Methanesulfonylacetic acid, with the chemical formula C₃H₆O₄S, is a compound known for its applications in various chemical processes. This colorless liquid is characterized by its methanesulfonyl and acetic acid functional groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methanesulfonylacetic acid can be synthesized through various methods. One common approach involves the reaction of methanesulfonyl chloride with sodium acetate in the presence of a suitable solvent. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours .

Industrial Production Methods: Industrial production of this compound often involves the use of methanesulfonic acid as a starting material. Methanesulfonic acid is produced through the oxidation of dimethyl sulfide with nitric acid, followed by purification processes .

Analyse Des Réactions Chimiques

Types of Reactions: Methanesulfonylacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form methanesulfonic acid.

Reduction: Reduction reactions can convert it into methanesulfonyl ethanol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed:

Oxidation: Methanesulfonic acid.

Reduction: Methanesulfonyl ethanol.

Substitution: Various methanesulfonyl derivatives.

Applications De Recherche Scientifique

Methanesulfonylacetic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of methanesulfonylacetic acid involves its ability to act as a strong acid and a nucleophile. It can donate protons to various substrates, facilitating acid-catalyzed reactions. Additionally, its methanesulfonyl group can participate in nucleophilic substitution reactions, forming stable intermediates and products .

Comparaison Avec Des Composés Similaires

Methanesulfonylacetic acid can be compared with other similar compounds such as:

Methanesulfonic acid (CH₃SO₃H): A simpler compound with similar acidic properties but lacking the acetic acid moiety.

Ethanesulfonic acid (C₂H₆O₃S): Similar in structure but with an ethyl group instead of a methyl group.

Propane-1-sulfonic acid (C₃H₈O₃S): Contains a longer carbon chain, leading to different reactivity and applications.

This compound is unique due to its combination of methanesulfonyl and acetic acid functional groups, which provide it with versatile reactivity and a wide range of applications .

Activité Biologique

Methanesulfonylacetic acid (MSA) is a compound of increasing interest due to its biological activity and potential applications in various fields, including environmental science and medicine. This article explores the biological activity of MSA, highlighting its interactions with microorganisms, its role in asthma studies, and its efficacy as a topical agent.

This compound is an alkanesulfonic acid characterized by the molecular formula and a molecular weight of 96.1 g/mol. Its structure includes a methyl group attached to a sulfonic acid functional group, making it a potent acid with hygroscopic properties that can influence biological systems significantly.

MSA as a Carbon Source

Research indicates that MSA can serve as a sole carbon and energy source for certain methylotrophic bacteria, such as Methylosulfonomonas methylovora. This bacterium utilizes MSA through a specialized enzyme system known as MSA monooxygenase (MSAMO), which oxidizes MSA to formaldehyde, subsequently entering metabolic pathways that lead to energy production .

Table 1: Enzymatic Activity of MSAMO

| Enzyme Component | Molecular Weight (kDa) | Function |

|---|---|---|

| MsmA | 48 | Hydroxylase |

| MsmB | 20 | Hydroxylase |

| MsmC | - | Ferredoxin component |

| MsmD | 38 | Reductase |

The oxidation process is crucial for the growth of these bacteria in environments where MSA is present. The specific activities of MSAMO suggest a restricted substrate range, primarily targeting short-chain aliphatic sulfonates .

Role in Asthma Research

Recent studies have investigated the presence of this compound in exhaled breath condensate (EBC) as a potential biomarker for asthma. In one study, the correlation between levels of various volatile organic compounds (VOCs), including this compound, and asthma exacerbations was explored. Although results indicated variability, there was some evidence suggesting that specific VOCs could be associated with acute asthma attacks .

Table 2: VOC Levels in Asthma Studies

| Compound | Correlation with Asthma Attack |

|---|---|

| This compound | Moderate |

| 8-Isoprostane | High |

Efficacy as a Topical Agent

Methanesulfonic acid has been tested for its effectiveness as a topical wound agent. A formulation containing MSA demonstrated significant antimicrobial activity against Staphylococcus aureus and other pathogens. Its hygroscopic nature allows it to dehydrate microbial cells effectively, leading to cell death .

Case Study: Topical Application of MSA

In vitro models showed that an MSA-based gel formulation could eradicate biofilm structures commonly associated with chronic wounds. The mechanism involves the desiccation of microbial cells, disrupting their membrane integrity and leading to cell lysis .

Environmental Impact and Biodegradability

MSA exhibits commendable biodegradability, making it suitable for environmental applications. Studies have shown that it can be readily degraded by activated sludge in wastewater treatment processes, achieving over 86% degradation within 28 days under aerobic conditions . This property is essential for reducing environmental pollution and enhancing sustainability.

Propriétés

IUPAC Name |

2-methylsulfonylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4S/c1-8(6,7)2-3(4)5/h2H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEHUAQIJXERLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395674 | |

| Record name | 2-(Methylsulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2516-97-4 | |

| Record name | (Methylsulfonyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylsulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.